molecular formula C16H10ClNO2 B5597388 Quinolin-8-yl 3-chlorobenzoate

Quinolin-8-yl 3-chlorobenzoate

Cat. No.: B5597388
M. Wt: 283.71 g/mol
InChI Key: GUMIPAYEQWGFPY-UHFFFAOYSA-N
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Description

Quinolin-8-yl 3-chlorobenzoate is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring attached to a 3-chlorobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinolin-8-yl 3-chlorobenzoate typically involves an O-acylation reaction between 8-hydroxyquinoline and 3-chlorobenzoyl chloride. The reaction is mediated by a base such as triethylamine in a suitable solvent like acetonitrile. The reaction is carried out under heating at approximately 80°C for about 20 minutes. This method is known for its operational simplicity and clean reaction profile .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Quinolin-8-yl 3-chlorobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the 3-chlorobenzoate moiety can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The quinoline ring can participate in oxidation and reduction reactions, leading to the formation of different quinoline derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide or dichloromethane.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products include various substituted quinolin-8-yl benzoates.

    Oxidation and Reduction Reactions: Products include oxidized or reduced quinoline derivatives.

Scientific Research Applications

Quinolin-8-yl 3-chlorobenzoate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential antitumor properties and other biological activities.

    Materials Science: The compound’s unique structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.

    Chemical Biology: It can be used as a probe to study various biological processes due to its ability to interact with specific molecular targets.

Mechanism of Action

The mechanism of action of quinolin-8-yl 3-chlorobenzoate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π interactions with biological molecules, influencing their function. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Quinolin-8-yl 3-chlorobenzoate is unique due to the specific positioning of the chlorine atom, which can influence its reactivity and interaction with biological targets

Properties

IUPAC Name

quinolin-8-yl 3-chlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClNO2/c17-13-7-1-5-12(10-13)16(19)20-14-8-2-4-11-6-3-9-18-15(11)14/h1-10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUMIPAYEQWGFPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OC(=O)C3=CC(=CC=C3)Cl)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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